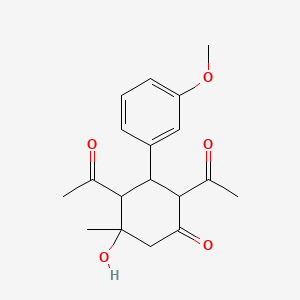
2,4-diacetyl-5-hydroxy-3-(3-methoxyphenyl)-5-methylcyclohexan-1-one
Overview
Description
2,4-Diacetyl-5-hydroxy-3-(3-methoxyphenyl)-5-methylcyclohexanone is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as ketones, hydroxyl groups, and aromatic ethers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diacetyl-5-hydroxy-3-(3-methoxyphenyl)-5-methylcyclohexan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the cyclohexanone ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the acetyl groups: Acetylation reactions using acetic anhydride in the presence of a catalyst such as pyridine.
Hydroxylation: Introduction of the hydroxyl group can be done using reagents like osmium tetroxide (OsO4) followed by reduction.
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2,4-Diacetyl-5-hydroxy-3-(3-methoxyphenyl)-5-methylcyclohexanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ketone groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of diols.
Substitution: Formation of substituted cyclohexanones.
Scientific Research Applications
2,4-Diacetyl-5-hydroxy-3-(3-methoxyphenyl)-5-methylcyclohexanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-diacetyl-5-hydroxy-3-(3-methoxyphenyl)-5-methylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially inhibiting or activating enzymes, receptors, or other proteins. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Diacetyl-5-hydroxy-3-(3,4-dimethoxyphenyl)-5-methylcyclohexanone
- 2,4-Diacetyl-5-hydroxy-3-(4-methoxyphenyl)-5-methylcyclohexanone
Uniqueness
2,4-Diacetyl-5-hydroxy-3-(3-methoxyphenyl)-5-methylcyclohexanone is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. Its methoxy group at the 3-position of the phenyl ring and the hydroxyl group at the 5-position of the cyclohexanone ring are particularly noteworthy, as they influence the compound’s reactivity and interactions.
Properties
IUPAC Name |
2,4-diacetyl-5-hydroxy-3-(3-methoxyphenyl)-5-methylcyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O5/c1-10(19)15-14(21)9-18(3,22)17(11(2)20)16(15)12-6-5-7-13(8-12)23-4/h5-8,15-17,22H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQZOQZWORZASV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(C(C(CC1=O)(C)O)C(=O)C)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


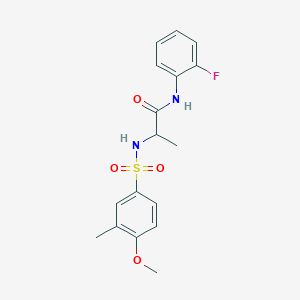
![N-(2,4-dimethylphenyl)-7-(4-hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4246578.png)
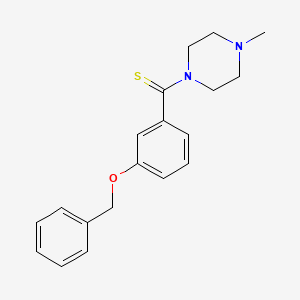
![N-benzyl-3-[3-(3-bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4246599.png)
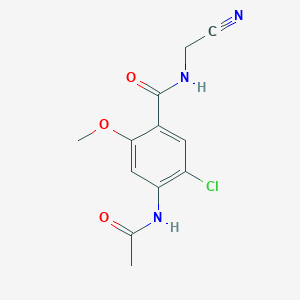
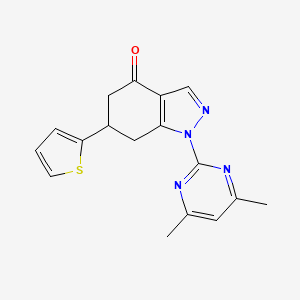
![1-[2-(Dimethylamino)ethyl]-4-(2-furylcarbonyl)-3-hydroxy-5-[4-(methylethoxy)ph enyl]-3-pyrrolin-2-one](/img/structure/B4246604.png)
![3-[(1,3-benzothiazol-2-ylthio)methyl]-1H-pyrazol-5-ol](/img/structure/B4246612.png)
![1-(4-fluorophenyl)-4-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}piperazine](/img/structure/B4246618.png)
![3,4,5-trimethoxy-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B4246633.png)
![2-(2-{[5-(trifluoromethyl)-2-pyridinyl]amino}ethoxy)ethanol](/img/structure/B4246640.png)
![2-{4-[(2H-13-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE](/img/structure/B4246643.png)
![4-chloro-5-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-phenyl-3(2H)-pyridazinone](/img/structure/B4246646.png)
![2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4246651.png)
